cis-9-Octadecene-1-thiol

Biointerface stability Membrane penetration Stealth probe functionalization

cis-9-Octadecene-1-thiol (oleyl mercaptan) is an 18-carbon unsaturated alkanethiol bearing a cis (Z) double bond at the C9 position. Unlike its saturated analog octadecanethiol, the rigid kink imposed by the C=C bond sterically prevents close-packed monolayer crystallization, resulting in a disordered, fluid-like self-assembled monolayer (SAM) on gold surfaces.

Molecular Formula C18H36S
Molecular Weight 284.5 g/mol
CAS No. 31494-22-1
Cat. No. B1505622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-9-Octadecene-1-thiol
CAS31494-22-1
Molecular FormulaC18H36S
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCS
InChIInChI=1S/C18H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3
InChIKeyLJLJPBMSWIYGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-9-Octadecene-1-thiol (CAS 31494-22-1) – Procurement-Grade Unsaturated Alkanethiol for Biointerface and SAM Applications


cis-9-Octadecene-1-thiol (oleyl mercaptan) is an 18-carbon unsaturated alkanethiol bearing a cis (Z) double bond at the C9 position. Unlike its saturated analog octadecanethiol, the rigid kink imposed by the C=C bond sterically prevents close-packed monolayer crystallization, resulting in a disordered, fluid-like self-assembled monolayer (SAM) on gold surfaces [1]. This structural feature directly modulates interfacial energy, wettability, and oleophilicity. Commercially available at 97% purity (liquid, density 0.852 g/mL at 25 °C, storage −20 °C, flash point >110 °C) , it serves as a key building block for bioinorganic stealth probes, nanoparticle functionalization, and corrosion-resistant coatings where crystalline monolayer formation is undesirable.

cis-9-Octadecene-1-thiol – Why Saturated Alkanethiols Cannot Substitute This Unsaturated Building Block


Replacing cis-9-octadecene-1-thiol with a saturated alkanethiol of comparable chain length—such as octadecanethiol or hexadecanethiol—fundamentally alters monolayer architecture and interfacial performance. Saturated linear alkanethiols form crystalline, close-packed SAMs characterized by high water contact angles (~102° for octadecanethiol) and rigid methyl-terminated surfaces [1]. In contrast, the cis double bond in cis-9-octadecene-1-thiol introduces a permanent kink that disrupts chain packing, yielding a disordered monolayer with a lower water contact angle (94.9 ± 0.6°) and exposure of underlying methylene groups [1]. This structural difference is not cosmetic: it determines the energy barrier to membrane pull-out, the oleophilicity of the interface, and the mode of molecular failure under mechanical load. Generic substitution therefore risks catastrophic performance loss in applications where monolayer crystallinity is the dominant design parameter.

cis-9-Octadecene-1-thiol – Quantitative Differential Evidence Versus Closest Analogs


Interfacial Energy Barrier (E₀) in Membrane-Penetrating Stealth Probes: cis-9-Octadecene-1-thiol vs. Hexadecanethiol and tert-Dodecanethiol

In force-clamp spectroscopy measurements of silicon-nanowire stealth probes penetrating supported lipid bilayers, cis-9-octadecene-1-thiol-functionalized probes exhibited an interfacial energy barrier E₀ = 18.4 ± 0.7 kbT with a failure displacement γ = 1.26 ± 0.07 pm. This is 73.6% higher than hexadecanethiol (E₀ = 10.6 ± 0.5 kbT, γ = 0.41 ± 0.05 pm), 53.3% higher than octanethiol (E₀ = 12.0 ± 0.3 kbT, γ = 0.39 ± 0.03 pm), and 31.4% higher than dodecanethiol (E₀ = 14.0 ± 0.6 kbT, γ = 0.43 ± 0.04 pm). It also surpasses the branched disordered thiol tert-dodecanethiol (E₀ = 16.9 ± 0.5 kbT, γ = 0.80 ± 0.04 pm) by 8.9% [1]. The γ value near 1 pm confirms that failure occurs at the functionalized band–bilayer interface rather than by penetration of the underlying bilayer core, a mechanistic signature of strong membrane adhesion [1].

Biointerface stability Membrane penetration Stealth probe functionalization

Monolayer Crystallinity Decoupling: Disordered vs. Crystalline SAM Water Contact Angle

cis-9-Octadecene-1-thiol SAMs on gold exhibit a static water contact angle of 94.9 ± 0.6° and a hexadecane contact angle below 10°, consistent with a disordered, liquid-like monolayer that exposes both methyl and methylene groups at the interface [1]. In contrast, crystalline octadecanethiol SAMs display a water contact angle of approximately 102° [2], indicative of a nearly pure methyl-terminated surface. The ~7° reduction in water contact angle and the dramatic difference in hexadecane wettability (<10° vs. ~14° for tert-dodecanethiol) demonstrate that cis-9-octadecene-1-thiol produces a distinctly more oleophilic surface than any crystalline alkanethiol of comparable length [1].

SAM characterization Surface wettability Monolayer order

Failure Mechanism Classification: γ Displacement Distinguishes Interface-Adhesion Failure from Bilayer-Penetration Failure

The failure displacement parameter γ serves as a mechanistic discriminator: γ ≈ 1 pm indicates rate-limiting failure at the functionalized probe–bilayer interface, whereas γ ≈ 0.4–0.5 pm indicates failure dominated by penetration of the underlying bilayer core [1]. cis-9-Octadecene-1-thiol yields γ = 1.26 ± 0.07 pm, placing it unambiguously in the interface-adhesion failure regime alongside butanethiol (γ = 1.01 ± 0.06 pm) and hexanethiol (γ = 1.07 ± 0.14 pm). In contrast, all crystalline alkanethiols from octanethiol through hexadecanethiol exhibit γ = 0.39–0.56 pm, indicating that the weak point is bilayer penetration rather than thiol–bilayer adhesion [1]. This means cis-9-octadecene-1-thiol provides the long-chain length desired for robust SAM formation without sacrificing the strong interfacial adhesion characteristic of short-chain thiols.

Molecular failure mechanics Force spectroscopy Biointerface design

Commercial Purity Specification: 97% vs. Typical 95% for Generic Unsaturated Thiols

The primary commercial source (Sigma-Aldrich, Cat. No. 719692) supplies cis-9-octadecene-1-thiol at a certified purity of 97% (liquid, density 0.852 g/mL at 25 °C) . In contrast, generic bulk suppliers commonly offer oleyl mercaptan at 95% purity . The 2% purity differential reduces the batch-to-batch variability in mole fraction of active thiol, which is critical for quantitative SAM formation where impurities can compete for gold surface sites and introduce monolayer defects. The specified storage condition of −20 °C further indicates that the compound requires cold-chain handling to prevent oxidative degradation (disulfide formation), a practical procurement consideration not always communicated by generic suppliers .

Chemical procurement Purity specification Reproducibility

Crystallinity as the Dominant Determinant of Interface Strength: cis-9-Octadecene-1-thiol Defeats the Chain-Length Trend

For linear alkanethiols, the interfacial energy barrier E₀ collapses from ~22 kbT (butanethiol, hexanethiol) to ~10–14 kbT for chain lengths ≥C8, coinciding with the well-known fluid-to-crystalline phase transition in alkanethiol SAMs [1]. cis-9-Octadecene-1-thiol breaks this trend: despite its C18 length, it achieves E₀ = 18.4 ± 0.7 kbT—only 16% below the short-chain maximum and far above the crystalline plateau of 10.6–14.0 kbT [1]. This demonstrates that monolayer crystallinity, not chain length, is the dominant determinant of interface strength for membrane-penetrating probes. tert-Dodecanethiol, another disordered thiol, shows the same trend (E₀ = 16.9 kbT vs. ~14 kbT for linear dodecanethiol), but cis-9-octadecene-1-thiol outperforms it by 8.9% while providing longer chain length for thicker SAM formation [1]. The paper explicitly concludes that 'hydrophobicity is found to be a secondary factor with monolayer crystallinity the major determinate of interface strength' [1].

Monolayer crystallinity Structure-property relationship Interface design rules

cis-9-Octadecene-1-thiol – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Biomimetic Stealth Probes for Long-Term Intracellular Recording

The demonstrated 73.6% higher interfacial energy barrier versus hexadecanethiol and the interface-adhesion failure mode (γ = 1.26 pm) make cis-9-octadecene-1-thiol the functionalization of choice for silicon nanowire or nanoelectrode probes designed to penetrate and reside within lipid bilayers for extended electrophysiological recordings [1]. The disordered monolayer prevents the crystalline phase that weakens membrane adhesion in saturated alkanethiols, while the C18 chain length provides sufficient SAM thickness to passivate the inorganic probe surface against non-specific protein adsorption [1].

Oleophilic Nanoparticle Surface Functionalization for Organic-Phase Dispersion

With a hexadecane contact angle below 10°—indicating near-complete wetting by hydrocarbon oils—cis-9-octadecene-1-thiol is ideally suited for functionalizing gold, silver, or platinum nanoparticles that must be stably dispersed in organic solvents or integrated into hydrophobic polymer matrices [1]. This oleophilicity arises from the exposure of methylene groups at the disordered monolayer surface, a feature absent in crystalline octadecanethiol SAMs which present a purely methyl-terminated interface with lower oil wettability [1][2].

Corrosion-Resistant Hydrophobic Coatings on Non-Noble Metal Substrates

The combination of a long C18 hydrocarbon chain (providing a physical barrier against water and ion penetration) with the strong thiol–metal chemisorption bond makes cis-9-octadecene-1-thiol a candidate for anti-corrosion monolayer coatings on copper, silver, and other non-noble metals. The 97% purity specification and defined storage conditions (−20 °C) ensure reproducible monolayer quality across coating batches, a critical requirement for industrial surface treatment processes where oxidized thiol impurities (disulfides) would create coating defects .

Mixed SAM Platforms Requiring Spatially Heterogeneous Surface Chemistry

Because cis-9-octadecene-1-thiol forms a disordered, non-crystalline monolayer, it can serve as a 'background' matrix in mixed SAM systems where a second, functional thiol is diluted into the monolayer. The fluid-like nature of the oleyl mercaptan matrix may facilitate lateral mobility and reduce phase-segregation artifacts compared to crystalline alkanethiol matrices. This is relevant for biosensor surfaces where ligand-presenting thiols must remain accessible and uniformly distributed at the sensing interface [1].

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